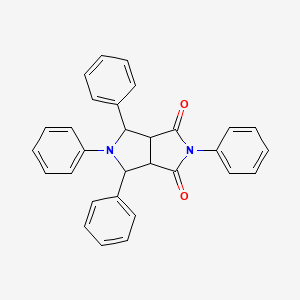

2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione is an organic compound characterized by its unique tetrahydropyrrolo structure with four phenyl groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex structures or to introduce functional groups.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: The phenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetraphenylporphyrin: A similar compound with a porphyrin core and four phenyl groups.

Tetraphenylcyclopentadienone: Another compound with a cyclopentadienone core and four phenyl groups.

Uniqueness

2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione is unique due to its tetrahydropyrrolo structure, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Biologische Aktivität

2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article focuses on its biological activity, including its effects on cellular processes, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex polycyclic structure that includes multiple phenyl groups attached to a tetrahydropyrrole core. Its molecular formula is C20H20N2O2, and it has a molecular weight of approximately 320.39 g/mol. The presence of multiple aromatic rings contributes to its stability and potential reactivity in biological systems.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases. For instance, studies have shown that derivatives of pyrrole compounds can effectively reduce oxidative damage in cellular models .

Anticancer Activity

Several studies have explored the anticancer potential of pyrrole derivatives. For example, similar compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This mechanism is often mediated through the modulation of key signaling pathways such as the PI3K/Akt pathway .

Neuroprotective Effects

Neuroprotective properties have also been attributed to related pyrrole compounds. These compounds may protect neuronal cells from apoptotic signals induced by neurotoxins. In animal models, administration of these compounds has been linked to improved cognitive function following neurotoxic exposure .

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant effects of related pyrrole compounds in a rat model exposed to oxidative stress. The results indicated a significant reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity upon treatment with the compound .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment .

- Neuroprotection : A recent study investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings suggested that the compound significantly reduced cell death and preserved mitochondrial function .

Comparative Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | Pyrrolidine derivatives | Reduced oxidative stress markers |

| Anticancer | Pyrrolidine analogs | Induced apoptosis in cancer cells |

| Neuroprotective | Tetrahydropyrrole derivatives | Preserved neuronal viability under toxic conditions |

Eigenschaften

CAS-Nummer |

13175-09-2 |

|---|---|

Molekularformel |

C30H24N2O2 |

Molekulargewicht |

444.5 g/mol |

IUPAC-Name |

1,2,3,5-tetraphenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |

InChI |

InChI=1S/C30H24N2O2/c33-29-25-26(30(34)32(29)24-19-11-4-12-20-24)28(22-15-7-2-8-16-22)31(23-17-9-3-10-18-23)27(25)21-13-5-1-6-14-21/h1-20,25-28H |

InChI-Schlüssel |

ZVHRVPRHMLWDIV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C3C(C(N2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N(C3=O)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.